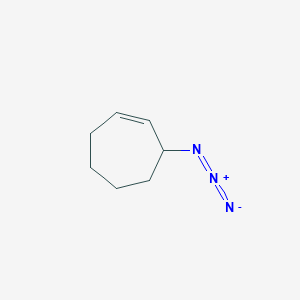
3-Azidocycloheptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidocycloheptene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an azide derivative of cycloheptene, which is a seven-membered cyclic hydrocarbon. This compound has been extensively studied due to its unique properties, which make it useful in the fields of organic chemistry, materials science, and biomedical research.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on 3-Azidocycloheptene has contributed to the synthesis of new heterocyclic compounds. For instance, azuleno[1,2-b]- and azuleno[1,2-c]thiophenes were synthesized by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines of 3-oxotetrahydrothiophene, followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (Fujimori et al., 1983).
Multicomponent Cascade Reactions
A study demonstrated the formation of a strained 3-azabicyclo[3.2.0]heptane derivative through a novel multicomponent cascade reaction. This process predominantly yielded one diastereoisomer, and the resulting azabicycloheptanes were identified as important pharmacophores (Kriis et al., 2010).
Synthesis of Biologically and Industrially Important Molecules
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, which are crucial in various research fields, was facilitated using a DBU–water system. This approach offered advantages in atom economy, environmental impact, and reaction conditions, yielding high-quality results in shorter times (Singh et al., 2013).
Ligand Field Analysis
Research into the ligand field of the azido ligand in Co(II)-azido complexes provided insights into bonding parameters and magnetic anisotropy. This study contributed to a better understanding of the behavior of the N3(-) ligand as a strong σ and π donor (Schweinfurth et al., 2015).
Nitrido Nitrogen Source Development
Azabicycloheptadienes, an alternative to azides, have been used in synthesizing nitrides. This approach offered a safer and more soluble method in nonpolar solvents, leading to the development of novel nitride compounds (Mindiola & Cummins, 1998).
Propiedades
IUPAC Name |
3-azidocycloheptene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-9-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPRMVJNKMKJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C=CC1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2687308.png)
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2687309.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687312.png)


![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)

![1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one](/img/structure/B2687320.png)
